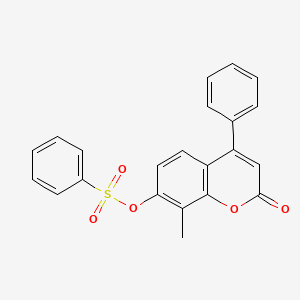
1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EIB-041, is a chemical compound that belongs to the class of pyrimidinetriones. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. EIB-041 has gained significant attention in scientific research due to its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a potent inhibitor of PTP1B, which is a key regulator of insulin signaling. By inhibiting PTP1B, this compound increases insulin sensitivity and improves glucose uptake in peripheral tissues such as muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been shown to reduce body weight gain and adiposity in obese mice. These effects are thought to be mediated by the inhibition of PTP1B and subsequent improvement in insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potent inhibition of PTP1B, which makes it a useful tool for studying insulin signaling and glucose homeostasis. However, one limitation of using this compound is its specificity for PTP1B, which may limit its usefulness in studying other signaling pathways.
Direcciones Futuras
1. Further studies are needed to investigate the long-term effects of 1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione on glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity.
2. Studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of type 2 diabetes and obesity in humans.
3. Further studies are needed to investigate the specificity of this compound for PTP1B and its potential effects on other signaling pathways.
4. Studies are needed to investigate the potential of this compound as a tool for studying the role of PTP1B in insulin signaling and glucose homeostasis.
5. Further studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-ethoxyaniline with 4-isopropylbenzaldehyde in the presence of acetic acid and acetic anhydride to form the imine intermediate. This intermediate is then reacted with barbituric acid in the presence of potassium carbonate to yield the final product, this compound.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-5-(4-isopropylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to reduce body weight gain and adiposity in obese mice.
Propiedades
IUPAC Name |
(5Z)-1-(4-ethoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-28-18-11-9-17(10-12-18)24-21(26)19(20(25)23-22(24)27)13-15-5-7-16(8-6-15)14(2)3/h5-14H,4H2,1-3H3,(H,23,25,27)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCQQUJSDDYVGE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5081140.png)
amino]benzamide](/img/structure/B5081143.png)
![methyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-valinate](/img/structure/B5081157.png)
![6-(2-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081170.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5081177.png)


![11-(4-biphenylyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5081207.png)
![1-phenyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-1-propanone](/img/structure/B5081213.png)
![3-chloro-6-methyl-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5081231.png)
![2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5081234.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5081241.png)
![3-(methylthio)-6-(2-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081249.png)
![methyl 3-butyryl-6,6-dimethyl-4-[methyl(phenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5081253.png)
